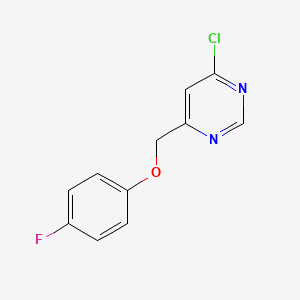

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine

描述

属性

IUPAC Name |

4-chloro-6-[(4-fluorophenoxy)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWWRMMEMAKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis

Preparation of 4-Chloropyrimidine Core:

- The pyrimidine ring is synthesized or procured with a chloro substituent at the 4-position.

- This intermediate is crucial as it directs subsequent substitution reactions.

Introduction of the (4-Fluorophenoxy)methyl Group:

- A nucleophilic substitution reaction is performed where 4-chloropyrimidine reacts with a 4-fluorophenoxy methylating agent.

- The methylating agent can be generated in situ from 4-fluorobenzyl alcohol or 4-fluorobenzyl halide derivatives.

- Reaction conditions typically involve polar aprotic solvents and mild bases to promote the nucleophilic attack at the 6-position of the pyrimidine ring.

-

- The crude product undergoes purification steps such as recrystallization or chromatographic techniques to achieve high purity.

- Industrial processes may use continuous extraction and crystallization methods to optimize yield and scalability.

Industrial Scale Production

- Large-scale synthesis incorporates advanced chemical engineering techniques to maintain reaction control and product consistency.

- Parameters such as temperature, pressure (generally atmospheric to slight positive pressure), and solvent choice are optimized for maximal yield.

- Purification may include multi-stage recrystallization and chromatographic separation to remove by-products and unreacted starting materials.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide, Acetonitrile, Toluene | Polar aprotic solvents preferred for nucleophilic substitution |

| Temperature | 25–80 °C | Controlled to avoid decomposition or side reactions |

| Base/Catalyst | Mild bases (e.g., potassium carbonate) | Facilitates deprotonation and nucleophilic attack |

| Reaction Time | Several hours (4–12 h) | Monitored by HPLC or TLC for completion |

| Purification Method | Recrystallization, Column Chromatography | Ensures high purity and removal of impurities |

Related Intermediate Preparation: 4-Chloro-6-Hydroxypyrimidine

The preparation of 4-chloro-6-hydroxypyrimidine, a key intermediate in pyrimidine chemistry, is relevant to the synthesis of substituted pyrimidines including 4-chloro-6-((4-fluorophenoxy)methyl)pyrimidine.

- Method: Conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine using dry hydrogen halides (e.g., hydrogen chloride) under controlled temperature and pressure.

- Reaction: The methyl group is cleaved as methyl halide gas, and the hydroxyl group is introduced at the 6-position.

- Solvents: Aromatic solvents such as toluene, xylenes, or polar solvents like dimethylformamide.

- Conditions: Temperature range 5–30 °C, pressure 0.1–20 bar (preferably 0.5–3 bar), reaction can be batch or continuous.

- Yield: High yields reported (~99% by HPLC), with simple isolation by filtration due to precipitation of the product.

This intermediate can be further functionalized to introduce the (4-fluorophenoxy)methyl group via nucleophilic substitution or alkylation.

Comparative Analysis of Preparation Routes

| Aspect | Direct Alkylation of 4-Chloropyrimidine | Via 4-Chloro-6-Hydroxypyrimidine Intermediate |

|---|---|---|

| Number of Steps | Fewer, but requires precise conditions | More steps, but allows intermediate isolation |

| Reaction Complexity | Moderate | Higher due to intermediate handling |

| Yield | Moderate to high | High (due to pure intermediates) |

| Scalability | Industrially feasible | Industrially feasible with optimized steps |

| Purification | Requires chromatographic purification | Easier due to precipitation of intermediate |

Summary of Research Findings

- The nucleophilic substitution of 4-chloropyrimidine with 4-fluorophenoxy methylating agents is the cornerstone of the synthesis.

- Reaction conditions are optimized to balance reactivity and selectivity, avoiding side reactions.

- The use of 4-chloro-6-hydroxypyrimidine as an intermediate offers a robust alternative route with high yields and straightforward purification.

- Industrial production methods emphasize solvent selection, reaction control, and purification to ensure product quality.

- The compound’s unique substitution pattern influences its reactivity, making the preparation method critical for downstream applications in pharmaceuticals and agrochemicals.

化学反应分析

Types of Reactions: 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

科学研究应用

Chemistry: In chemistry, 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.

Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

作用机制

The mechanism by which 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, or metabolic pathways.

相似化合物的比较

Structural Analogues with Varied Substituents

A key distinction between 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine and related compounds lies in the substituent type and position. Below is a comparative analysis:

Key Observations :

- Electrophilicity : Chlorine at position 4 is critical for reactivity in nucleophilic substitutions (e.g., with amines or alcohols) .

- Substituent Effects: Phenoxy vs. Sulfanyl: The (4-fluorophenoxy)methyl group (oxygen linker) in the target compound may offer different electronic and steric effects compared to sulfur-linked analogues (e.g., 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine ). Fluorine vs. Trifluoromethyl: Fluorine substituents improve metabolic stability and bioavailability, while trifluoromethyl groups (as in thieno[2,3-d]pyrimidines ) enhance electron-withdrawing effects.

Physicochemical Properties

生物活性

4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor . The compound's structure features a chloro substituent and a 4-fluorophenoxy group linked through a methylene bridge, which contributes to its unique properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H10ClFN3O

- Molecular Weight : 219.21 g/mol

- Structure : The compound consists of a six-membered ring containing two nitrogen atoms and four carbon atoms, characteristic of pyrimidines.

Tyrosine Kinase Inhibition

Research indicates that this compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibition occurs through competitive binding at the ATP site, disrupting signaling pathways that are crucial for tumor growth and proliferation.

The mechanism by which this compound exerts its biological effects primarily involves:

- Competitive Inhibition : By binding to the ATP site on tyrosine kinases, it prevents the phosphorylation of substrates necessary for cell signaling.

- Disruption of Tumor Signaling Pathways : This leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines, particularly those driven by aberrant EGFR signaling. For instance, cell viability assays showed a reduction in proliferation rates with an IC50 value in the low micromolar range.

- Comparative Studies with Similar Compounds : A study comparing several pyrimidine derivatives highlighted that this compound showed superior activity against tyrosine kinases compared to structurally similar compounds. The following table summarizes some key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenoxy)-pyrimidin-4-amine | Similar core | Tyrosine kinase inhibition |

| 2,4-Dichloro-6-(4-fluorophenoxy)pyrimidine | Additional chlorine | Potential fungicidal activity |

| 2-(4-Chlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amine | Different nitrogen group | Anticancer properties |

This table illustrates the diversity within pyrimidine derivatives while emphasizing the unique positioning of this compound due to its specific halogen substitutions and biological activity profiles.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest favorable absorption characteristics with moderate bioavailability in animal models. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity, although further studies are necessary to establish a comprehensive safety profile.

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling 4-Chloro-6-((4-fluorophenoxy)methyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use N95 masks if aerosol generation is possible .

- Containment : Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Waste Management : Segregate halogenated waste (e.g., chlorinated byproducts) from non-halogenated solvents. Collaborate with certified waste disposal services for incineration or chemical neutralization .

Q. How can researchers synthesize this compound under mild conditions?

- Methodological Answer :

- Reagents : Use β-CF₃-aryl ketones as precursors. Fluorinated pyrimidines are synthesized via cyclocondensation with guanidine derivatives under metal-free conditions .

- Conditions : Optimize temperature (60–80°C) and solvent (e.g., DMF or THF) to achieve yields >80%. Monitor progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What are the standard techniques for initial characterization of this compound?

- Methodological Answer :

- Melting Point : Determine using a capillary tube apparatus (expected range: 120–150°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- 19F NMR : Detect the 4-fluorophenoxy group (δ -110 to -120 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ calculated for C₁₁H₉ClFN₃O: 266.04) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystal Growth : Diffuse vapor of hexane into a saturated dichloromethane solution at 4°C to obtain single crystals .

- Data Collection : Use a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL-2018/3 .

- Analysis : Calculate torsion angles (e.g., C-Cl⋯F interactions) and Hirshfeld surfaces to assess intermolecular forces. Compare with DFT-optimized geometries .

Q. What computational strategies can predict reaction pathways for functionalizing this pyrimidine scaffold?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model nucleophilic aromatic substitution (SNAr) at the 4-chloro position .

- Reaction Path Search : Apply the AFIR method to identify low-energy intermediates. Validate with experimental kinetics (e.g., Arrhenius plots) .

- Machine Learning : Train models on PubChem data to predict substituent effects on reactivity (e.g., meta-chloroperbenzoic acid vs. trifluoromethyl groups) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Design :

- In Vitro : Use HEK293 cells transfected with target enzymes (e.g., kinases) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) .

- In Silico : Dock the compound into protein structures (PDB: 3WZE) using AutoDock Vina. Cross-validate with SPR binding kinetics .

- Data Normalization : Account for solvent effects (DMSO tolerance <1%) and cell line variability using Z-factor statistical metrics .

Q. What methodologies optimize the compound’s pharmacokinetic profile for medicinal applications?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method (target range: 2–3). Introduce polar groups (e.g., -OH or -OMe) to reduce hepatotoxicity .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Compare half-life (t₁/₂) against reference drugs .

- Permeability : Perform Caco-2 monolayer assays. Optimize using prodrug strategies (e.g., esterification of carboxylic acid moieties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。